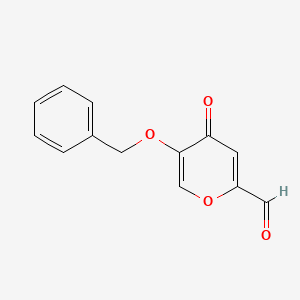

5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

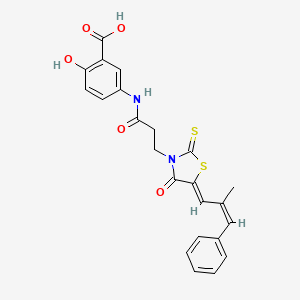

The compound “5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde” is a pyran derivative. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms in the ring. The “benzyloxy” group suggests the presence of a benzyl group attached to the pyran ring via an ether linkage .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or cyclization reactions involving appropriate precursors .Molecular Structure Analysis

The molecular structure would likely involve a six-membered pyran ring with a carbonyl group at the 4-position, a benzyloxy group at the 5-position, and a formyl group at the 2-position .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aldehyde group could be involved in nucleophilic addition reactions or oxidation/reduction reactions. The ether linkage might undergo cleavage under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, such a compound might be expected to have moderate polarity due to the presence of the ether and carbonyl groups .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

5-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde has been utilized in the synthesis of various compounds with potential biological activities. For instance, it has been involved in the synthesis of novel 1,4-dihydropyridine derivatives with potential calcium channel antagonist activity. These compounds were synthesized using the 4-pyrone ring systems at the 4-position of the dihydropyridine nucleus, demonstrating weak calcium channel blocking effects (Shahrisa et al., 2012).

Green Chemistry and Ionic Liquids

In green chemistry, this compound has been used in Knoevenagel condensation reactions in an ionic liquid, ethylammonium nitrate, at room temperature. This method provided higher yields and shorter reaction times compared to conventional procedures (Hangarge, Jarikote, & Shingare, 2002). Additionally, it has been part of a green method for synthesizing chromeno[2,3-c]pyrazol-4(1H)-ones through ionic liquid promoted directed annulation in aqueous media, demonstrating the versatility of this compound in environmentally friendly synthetic processes (Li et al., 2015).

Applications in Organic Synthesis

The compound has been used in the mild and efficient synthesis of 5-oxo-5,6,7,8-tetrahydro-4H-benzo-[b]-pyran derivatives in room temperature ionic liquids, showcasing its role in facilitating organic synthesis reactions (Zhao-Qin et al., 2005). It has also been involved in Knoevenagel condensation of 4-oxo-4H-benzopyran-3-carbaldehydes with Meldrum's acid in ionic liquid, highlighting its use in the synthesis of various organic compounds (Shelke et al., 2009).

Medicinal Chemistry

In medicinal chemistry, this compound has been part of the synthesis of compounds with potential antimicrobial activity. Novel functionalized monomers based on this compound showed moderate to good antibacterial and antifungal activities, indicating its significance in the development of new antimicrobial agents (Saraei et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-oxo-5-phenylmethoxypyran-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYLVJVQGOBKLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC(=CC2=O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2663156.png)

![2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide](/img/structure/B2663157.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2663158.png)

![6-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2663167.png)